molecular formula C14H15NO3S B15279588 Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate

Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No.: B15279588
M. Wt: 277.34 g/mol
InChI Key: IFJGDTBMFQGXRE-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate is a thiophene derivative. Thiophene compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties. This particular compound features a thiophene ring substituted with an amino group, a methoxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and methoxyphenyl groups can interact with biological receptors or enzymes, leading to various pharmacological effects. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to targets .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

ethyl 2-amino-5-(4-methoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C14H15NO3S/c1-3-18-14(16)11-8-12(19-13(11)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3

InChI Key

IFJGDTBMFQGXRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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